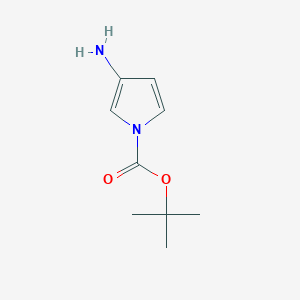
6-Chloropyridazine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropyridazine-3-carbothioamide is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a carbothioamide group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-carbothioamide typically involves the chlorination of pyridazine derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of 6-chloropyridazine with thiourea under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent thiourea reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloropyridazine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Chloropyridazine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloropyridazine-3-carboxamide
- 6-Chloropyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxylate
Comparison: 6-Chloropyridazine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 6-Chloropyridazine-3-carboxamide and 6-Chloropyridazine-3-carboxylic acid, the carbothioamide group enhances its potential as a pharmacological agent and its reactivity in chemical synthesis.
Eigenschaften
Molekularformel |
C5H4ClN3S |
|---|---|
Molekulargewicht |
173.62 g/mol |
IUPAC-Name |
6-chloropyridazine-3-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) |
InChI-Schlüssel |
JBRDBCWYOSPMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)
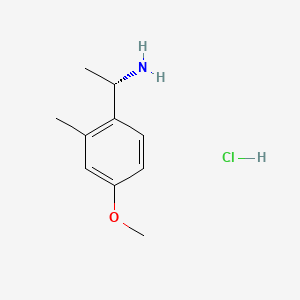
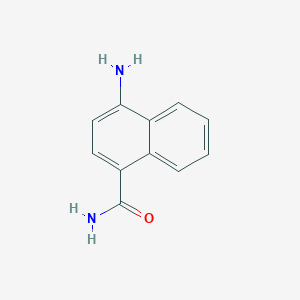




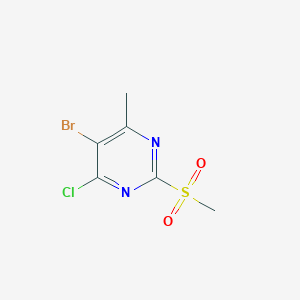
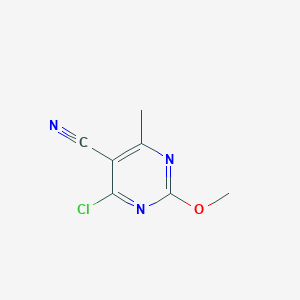

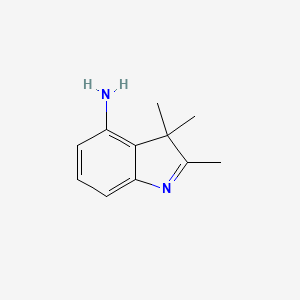
![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)

